Potassium stannate trihydrate

Vue d'ensemble

Description

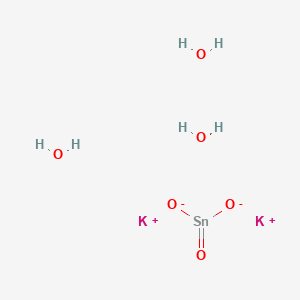

Potassium stannate trihydrate (K₂SnO₃·3H₂O, CAS 12125-03-0) is a tin(IV)-based inorganic compound with a molecular weight of 298.95 g/mol . It appears as a white to light brown crystalline powder, with a density of 3.197 g/cm³ at 25°C and a melting point of 140°C . Structurally, it consists of a trigonal pyramidal SnO₃²⁻ anion coordinated with three water molecules and two potassium cations .

Méthodes De Préparation

Nitric Acid-Mediated Synthesis via β-Stannic Acid Intermediate

Reaction Mechanism and Process Optimization

The nitric acid method involves two stages: (1) tin metal oxidation with concentrated nitric acid to form β-stannic acid (H₂SnO₃), and (2) fusion with potassium hydroxide to yield potassium stannate . Key steps include:

-

Tin pretreatment : Metallic tin is melted at 300°C and quenched in cold water to produce "stannic flower," increasing surface area for efficient nitric acid reaction .

-

β-Stannic acid synthesis : A molar ratio of 1:10–40 (Sn:HNO₃) at ambient temperature for 4–10 hours generates β-stannic acid. Hot water washing (70–90°C) adjusts the pH to 5.5–6.0, removing residual nitrate ions .

-

Alkaline fusion : β-Stannic acid reacts with potassium hydroxide (Sn:KOH = 1:4–10) at 200–300°C for 5–15 hours. Optimal conditions (240–250°C, 8–12 hours, Sn:KOH = 1:5–7) achieve 98.5% yield and 99.5% purity .

Critical Parameters Table

| Parameter | Range | Optimal Value |

|---|---|---|

| Sn:HNO₃ molar ratio | 1:10–40 | 1:18 |

| Fusion temperature | 200–300°C | 240–250°C |

| Reaction time | 5–15 hours | 8–12 hours |

| Final product purity | 98.5–99.5% | 99.5% |

Electrochemical Synthesis Using Ion-Exchange Membranes

Novel Electrolytic Approach

This method employs an electrolytic cell with anion-exchange membranes to separate anode and cathode compartments :

-

Anolyte preparation : 10–20% potassium hydroxide solution (optimized at 12%) ensures ionic conductivity without viscosity issues .

-

Electrolysis conditions : A tin anode and stainless steel cathode operate at current densities of 100–300 A/m². Chloride and sulfate impurities are maintained below 10 ppm via membrane selectivity .

-

Crystallization : Post-electrolysis, the solution is evaporated at 110–120°C to precipitate potassium stannate trihydrate, achieving 99.2% purity with 97% metal recovery .

Performance Metrics

-

Current efficiency : 88–92% at 200 A/m²

-

Energy consumption : 2.8–3.2 kWh/kg product

-

Crystal morphology : Hexagonal platelets (confirmed via SEM)

Tin Tetrachloride Neutralization Route

High-Purity Synthesis from SnCl₄

This method bypasses nitric acid, using tin tetrachloride (SnCl₄) as the precursor :

-

SnCl₄ synthesis : Tin reacts with chlorine gas at 25–50°C, producing 99.5% pure SnCl₄ .

-

Neutralization : SnCl₄ is treated with KOH to precipitate metastannic acid (H₂SnO₃), which is washed to remove chloride ions .

-

Alkaline dissolution : Metastannic acid dissolves in KOH (Sn:KOH = 1:6–8) at 80–90°C, followed by evaporation and crystallization .

Advantages Over Nitric Acid Method

-

No NOₓ emissions : Chlorine gas is fully consumed, eliminating toxic byproducts .

-

Higher purity : 99.8% purity due to effective chloride removal during washing .

-

Lower corrosion : Avoids concentrated nitric acid, reducing equipment costs .

Comparative Analysis of Synthesis Methods

Analyse Des Réactions Chimiques

Types of Reactions: Potassium stannate trihydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state tin compounds.

Reduction: It can be reduced to lower oxidation state tin compounds.

Substitution: It can participate in substitution reactions where the tin atom is replaced by other metal atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Reactions typically involve metal salts and are conducted in aqueous or organic solvents.

Major Products:

Oxidation: Tin dioxide (SnO₂) is a common product.

Reduction: Tin(II) compounds such as tin(II) chloride.

Substitution: Various metal stannates depending on the substituting metal.

Applications De Recherche Scientifique

Electronics Manufacturing

Overview:

Potassium stannate trihydrate is primarily utilized as a precursor for tin oxide films. These films are essential in the production of transparent conductive coatings used in touch screens and solar cells.

Key Insights:

- Tin Oxide Films: The compound facilitates the deposition of high-quality tin oxide, which is crucial for enhancing the efficiency of electronic devices.

- Photovoltaic Applications: Research indicates that tin oxide films derived from potassium stannate exhibit excellent conductivity and transparency, making them ideal for photovoltaic cells .

Catalysis

Overview:

In catalysis, this compound enhances reaction rates and improves yields in various organic synthesis processes.

Case Study:

A study demonstrated that potassium stannate can act as an effective catalyst in the synthesis of complex organic molecules, outperforming traditional catalysts in terms of efficiency and selectivity .

Glass Manufacturing

Overview:

The compound serves as a flux in glass production, lowering melting temperatures and improving the quality of glass products.

Benefits:

- Durability: Glass produced with potassium stannate exhibits enhanced durability and clarity.

- Cost Efficiency: The use of this compound can reduce energy costs associated with high-temperature glass melting processes .

Analytical Chemistry

Overview:

this compound is employed as a reagent in analytical methods for detecting and quantifying metal ions.

Application Example:

It is particularly useful in quality control laboratories where precise metal ion detection is critical. Its reliability has been confirmed through various analytical procedures .

Environmental Applications

Overview:

The compound is gaining attention for its role in environmental remediation, particularly in wastewater treatment.

Key Findings:

- Heavy Metal Removal: Potassium stannate has been shown to effectively remove heavy metals from wastewater, addressing regulatory challenges faced by industries .

- CO₂ Capture: Recent studies indicate that solid-state synthesized potassium stannate can capture CO₂ effectively at high temperatures, making it a potential candidate for carbon capture technologies .

Corrosion Inhibition

Overview:

this compound acts as a corrosion inhibitor in metal coatings.

Applications:

- Automotive Industry: It protects metal surfaces from degradation in harsh environments.

- Aerospace Applications: The compound's protective properties are beneficial for maintaining structural integrity under extreme conditions .

Biomedical Applications

Overview:

Research is ongoing into the use of this compound in drug delivery systems.

Potential Benefits:

The compound's properties may enhance the bioavailability of therapeutic agents, although further studies are required to fully understand its mechanisms and efficacy in biomedical applications .

Data Summary Table

Mécanisme D'action

The mechanism of action of potassium stannate trihydrate involves its ability to act as a catalyst and participate in electron transfer reactions. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. Its molecular targets include various organic and inorganic molecules, and it operates through pathways involving oxidation-reduction reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Stannate Compounds

Sodium Stannate Trihydrate (Na₂SnO₃·3H₂O)

- Molecular Weight : 266.74 g/mol .

- Synthesis: Prepared via hydrothermal methods using Na₂SnO₃·3H₂O and ZnSO₄·7H₂O for flame-retardant applications .

- Applications : Similar to potassium stannate but with distinct cation coordination. Sodium’s smaller ionic radius (0.95 Å vs. K⁺: 1.38 Å) leads to tighter BH₃⋯Na contacts, forming corrugated sheet polymers .

- Performance : Exhibits lower thermal stability compared to potassium stannate, decomposing at 318–816°C .

Calcium Stannate Trihydrate (CaSnO₃·3H₂O)

- Molecular Weight : 260.83 g/mol .

- Synthesis : Derived from lead refining dross via roast-leach-precipitation .

- Thermal Behavior: Decomposes at 318.5–816.1°C, releasing structural water. Forms anhydrous CaSnO₃ above 816°C .

- Applications : Primarily used in ceramics and gas-sensitive materials due to high crystallinity .

Magnesium Stannate (MgSnO₃)

- Synthesis : Prepared from sodium stannate and magnesium chloride at 60–80°C, followed by calcination at 700–850°C .

- Applications : Preferred for gas sensors and fire retardants due to fine particle size (<1 µm) and high purity (>99%) .

- Advantage Over K₂SnO₃·3H₂O: Better thermal stability during calcination, retaining structural integrity up to 850°C .

Zinc Stannate (ZnSnO₃)

- Phases: Exists as orthorhombic (orth-ZnSnO₃) and face-centered cubic (fcc-ZnSnO₃) structures .

- Synthesis: Hydrothermal treatment of ZnO precursors with K₂SnO₃·3H₂O yields microspheres with hollow or solid morphologies .

- Applications: Superior photocatalytic activity compared to SnO₂, with enhanced dye degradation efficiency under visible light .

Comparative Data Table

Research Findings and Structural Insights

- Cation Influence: Alkali metal cations (Li⁺, Na⁺, K⁺) in stannates significantly alter coordination geometry. For example, K⁺ in K₂SnO₃·3H₂O forms κ³ and κ² BH₃⋯K contacts, resulting in corrugated sheet polymers, whereas Na⁺ creates tighter κ¹/κ² networks .

- Thermal Stability : Potassium stannate’s lower decomposition temperature (140°C) limits high-temperature applications compared to calcium and magnesium stannates .

- Functional Performance : Zinc stannate outperforms potassium stannate in photocatalysis due to its dual-phase structure and higher surface area .

Activité Biologique

Potassium stannate trihydrate (K₂SnO₃·3H₂O) is an inorganic compound that has garnered attention for its potential applications in various fields, particularly in environmental chemistry and materials science. This article delves into the biological activity of this compound, focusing on its properties, synthesis methods, and its role in carbon dioxide capture, as well as its potential implications for human health and the environment.

This compound is a white crystalline solid that is soluble in water. It is synthesized through a series of chemical reactions involving tin compounds and alkali. A common method involves the neutralization of tin tetrachloride with potassium hydroxide, resulting in high-purity potassium stannate with minimal toxic byproducts . The compound has a molecular weight of approximately 298.94 g/mol and decomposes at temperatures above 140 °C .

Carbon Dioxide Capture

Recent studies have highlighted the effectiveness of potassium stannate as a sorbent for carbon dioxide (CO₂) capture. Laboratory tests have demonstrated that solid-state synthesized potassium stannate exhibits superior CO₂ uptake capacities compared to other stannates. For instance, commercial K₂SnO₃ showed a maximum CO₂ uptake of 2.77 mmol CO₂/g (12.2 wt%) at 700 °C, while in-house synthesized variants achieved even higher efficiencies .

The kinetics of CO₂ adsorption on potassium stannate were characterized by a rapid initial uptake, with one variant (K-B) displaying an adsorption rate significantly higher than its counterparts—0.016 mg/s after just five minutes of exposure to CO₂ . This rapid adsorption is attributed to the compound's structural properties and the effective diffusion of potassium ions during the sorption process.

Table 1: Summary of CO₂ Sorption Capacities of Potassium Stannate Variants

| Sample | Maximum CO₂ Uptake (wt%) | Adsorption Rate (mg/s) | Temperature (°C) |

|---|---|---|---|

| K-B | 7.3 | 0.016 | 800 |

| Commercial K₂SnO₃ | 12.2 | 0.11 | 700 |

| K-C | 6.3 | N/A | 850 |

| K-D | 6.1 | N/A | 800 |

Study on High-Temperature Performance

In a recent study, various forms of potassium stannate were tested under different thermal conditions to assess their CO₂ capture capabilities. The results indicated that increasing temperature enhances the sorption performance due to improved diffusion rates within the material . Notably, K-B maintained consistent performance across multiple cycles, indicating its potential for sustainable applications in carbon capture technologies.

Health and Safety Considerations

While this compound is primarily recognized for its industrial applications, its biological activity warrants consideration regarding human exposure and environmental impact. The compound's low toxicity profile suggests it may be safer than other heavy metal compounds; however, comprehensive toxicological studies are necessary to fully understand its implications for human health and ecosystems .

Q & A

Q. Basic: What are standard synthesis protocols for potassium stannate trihydrate-based nanomaterials?

Answer: this compound (KSnO·3HO) is widely used in hydrothermal synthesis of metal oxide nanostructures. A typical protocol involves dissolving 0.6 g of KSnO·3HO in 50 mL ethylene glycol under ultrasonication, followed by mixing with urea (0.4 g in 30 mL HO) and hydrothermal treatment at 170°C for 32 h . Post-synthesis, centrifugation and vacuum drying (80°C) yield hollow SnO nanoparticles. Key parameters include precursor concentration, solvent choice (e.g., ethylene glycol for morphology control), and reaction time/temperature.

Q. Advanced: How does this compound influence side reactions in ring-opening polymerization (ROP)?

Answer: In ROP of ethylene carbonate (EC), KSnO·3HO catalyzes decarboxylation, leading to unintended ether linkages alongside carbonate bonds. Mechanistic studies using C NMR and HSQC spectroscopy reveal that the stannate ion facilitates nucleophilic attack by initiators (e.g., diethylene glycol), promoting both chain propagation and CO elimination . Advanced characterization (e.g., SEC for molar mass distribution) is critical to quantify selectivity and optimize reaction conditions (e.g., 175°C for 10 h with 0.5 wt% catalyst).

Q. Basic: What techniques characterize the thermal stability and decomposition of this compound?

Answer: Thermogravimetric analysis (TGA) under inert atmospheres shows that KSnO·3HO retains structural water up to 100°C, with decomposition initiating at 140°C to form anhydrous KSnO . Differential scanning calorimetry (DSC) can identify endothermic peaks corresponding to water loss and phase transitions. Post-decomposition, XRD confirms the crystalline SnO phase, while BET analysis assesses surface area changes due to sintering.

Table 1: Thermal Decomposition Profile

| Temperature (°C) | Mass Loss (%) | Phase Transition |

|---|---|---|

| 25–100 | 0 | Stable trihydrate |

| 100–140 | 18% (HO) | → KSnO |

| >140 | Gradual | SnO formation |

Q. Advanced: How can this compound’s CO2_22 capture capacity and cyclic stability be optimized?

Answer: Commercial KSnO·3HO exhibits poor cyclic stability due to sintering at >900°C, with CO uptake dropping from 12.2 wt% (1st cycle) to 2 wt% (2nd cycle) . To mitigate this, in-house synthesis at lower calcination temperatures (e.g., 700–800°C) preserves porosity. Dopants like MgO or AlO can stabilize the structure, while in situ DRIFTS analysis identifies optimal sorption/desorption kinetics.

Q. Basic: What are the solubility and handling considerations for this compound?

Answer: KSnO·3HO is sparingly soluble in water (≈43.7 g/100 g at 20°C for analogous NaSnO·3HO) . Storage in anhydrous environments is critical to prevent hydrolysis. For aqueous synthesis, use deionized water to avoid precipitation. Handling above 100°C requires inert atmospheres to prevent decomposition.

Q. Advanced: What is the mechanistic role of this compound in aldose-ketose sugar transformations?

Answer: KSnO·3HO acts as a Lewis acid catalyst, polarizing carbonyl groups in sugars like D-glucose to facilitate isomerization. Isotopic labeling (e.g., D-glucose-2-d) combined with H/C NMR tracks proton transfer pathways, revealing Sn(IV)-mediated keto-enol tautomerism . Kinetic studies (e.g., Arrhenius plots) quantify activation energies, while DFT simulations model transition states.

Q. Basic: How is this compound used in dye removal studies?

Answer: Carbon-coated SnO derived from KSnO·3HO enhances adsorption of cationic dyes (e.g., methylene blue) via electrostatic interactions. Synthesis involves calcination of stannate precursors at 500°C under N, with BET surface areas >150 m/g . UV-Vis spectroscopy monitors dye concentration decay, while XPS confirms surface charge modifications.

Q. Advanced: How do structural variations in phosphido-borane stannates affect their coordination chemistry?

Answer: Substituents on phosphido-borane ligands (e.g., isopropyl vs. phenyl) dictate dimerization vs. ion-pair formation. Single-crystal XRD shows Sn–P bond lengths (2.607–2.645 Å) and µ–κ:κ bridging modes in K complexes . Solid-state NMR (Sn, P) correlates electronic effects with catalytic activity in redox reactions.

Propriétés

IUPAC Name |

dipotassium;dioxido(oxo)tin;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHDWDSBYOUAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Sn](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-03-0 | |

| Record name | Potassium stannate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium tin trioxide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM STANNATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R38Y86O4SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.